molecular formula C19H22ClFN2O2 B14740017 N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide CAS No. 5626-95-9

N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide

Cat. No.: B14740017
CAS No.: 5626-95-9
M. Wt: 364.8 g/mol
InChI Key: RQMRTPKEMWVSKM-UHFFFAOYSA-N
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Description

N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an adamantane core, which is a highly stable and rigid structure, and a substituted phenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide typically involves multiple steps. One common method includes the reaction of adamantane-1-carboxylic acid with a suitable amine derivative, such as 3-chloro-4-fluoroaniline, under carbodiimide coupling conditions. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the adamantane core enhances the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares similar substituents on the phenyl ring but has a different core structure.

    N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Contains similar phenyl substituents but differs in the overall molecular framework.

Uniqueness

N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide is unique due to its adamantane core, which imparts exceptional stability and rigidity. This makes it a valuable scaffold for the development of compounds with enhanced binding properties and stability.

Properties

CAS No.

5626-95-9

Molecular Formula

C19H22ClFN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]adamantane-1-carboxamide

InChI

InChI=1S/C19H22ClFN2O2/c20-15-6-14(1-2-16(15)21)23-17(24)10-22-18(25)19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,11-13H,3-5,7-10H2,(H,22,25)(H,23,24)

InChI Key

RQMRTPKEMWVSKM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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